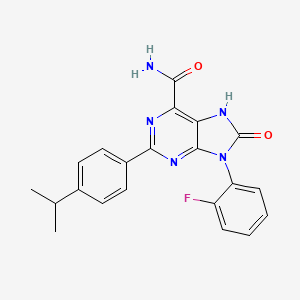![molecular formula C10H14O2 B2632807 Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid CAS No. 2445791-77-3](/img/structure/B2632807.png)
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,5S,7S)-tricyclo[3.3.1.0(2,7)]nonane-6-carboxylic acid . The Inchi Code is 1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 166.22 .Applications De Recherche Scientifique
Biocatalysis in Microorganisms
Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid has been utilized in studies exploring the biocatalytic oxidation of tricyclic compounds using fungi. For instance, the conversion of this compound into 4axhydroxytricyclo[3.3.1.13.7] decane-1-carboxylic acid with high regioselectivity using Absidia cylindrospora was reported, highlighting the potential of microorganisms as biocatalysts in organic synthesis (Ridyard et al., 1996).
Synthesis of Derivatives from Bicyclo[3,3,1]nonane Intermediates
Research has also been conducted on synthesizing derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid. For example, the synthesis of meso-trans-2-carboxymethyl-1,3-dimethylcyclohexane-1,3-dicarboxylic acid, a tricarboxylic acid derived from abietic acid, utilized bicyclo[3,3,1]nonane intermediates. This work unambiguously defined the stereochemistry at three adjacent asymmetric centers (Martin et al., 1967).
Structural Studies and Hydrogen Bonding
Structural studies of derivatives of tricyclo[3.3.1.02,7]nonane-6-carboxylic acid have been conducted to understand their molecular configuration. For instance, research on 1,3-adamantanedicarboxylic acid revealed hydrogen-bonded chains of molecules, providing insights into the structural dynamics of these compounds (Glidewell & Ferguson, 1996).
Synthesis of Lycopodium Alkaloids
The compound has been used in the synthesis of key intermediates for Lycopodium alkaloids. A study demonstrated the successful introduction of an amino function on the bridgehead position of the bicyclo[3,3,1]nonane ring system, which was a crucial step in synthesizing these alkaloids (Horii et al., 1968).
Conformational Studies of Bicyclo[3.3.1]nonane Derivatives
Research has been conducted on the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives. Studies involving NMR spectroscopy have provided insights into the conformational preferences of these compounds, which are essential for understanding their chemical behavior (Peters et al., 1975).
Chiroptical Properties and Synthesis of Chiral Compounds
The synthesis of chiral tricyclo[4.3.0.0 3,8 ]nonane-4,5-dione and the study of its chiroptical properties have been carried out. Such research is crucial for developing optically active compounds with potential applications in various fields, including pharmaceuticals and materials science (Butkus et al., 2002).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
The mode of action of a compound generally involves binding to a specific target, such as a protein or enzyme, and modulating its activity. The exact nature of this interaction would depend on the specific structure of the compound and the target .
Biochemical pathways affected by the compound would depend on its specific targets. Carboxylic acids can participate in a variety of biochemical reactions, including decarboxylation, esterification, and amide formation .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would be influenced by factors such as its size, polarity, and solubility. Carboxylic acids are polar and can form hydrogen bonds, which can affect their absorption and distribution .
The result of the compound’s action would depend on the specific effects it has on its targets and the biochemical pathways it affects. This could range from modulation of enzyme activity to changes in cell signaling .
The action environment, including factors like pH and temperature, can influence the stability and efficacy of the compound. For example, extreme pH values could potentially lead to ionization of the carboxylic acid group, affecting its ability to interact with its targets .
Propriétés
IUPAC Name |
tricyclo[3.3.1.02,7]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-1-2-7-6(3-5)4-8(7)9/h5-9H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSMMSRCUWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)

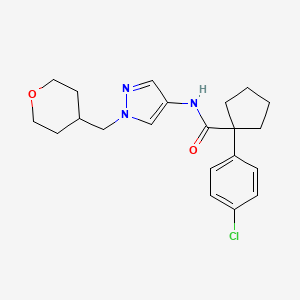
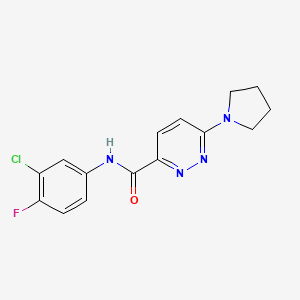
![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
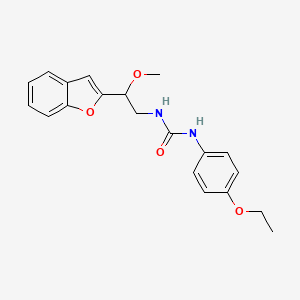
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632737.png)
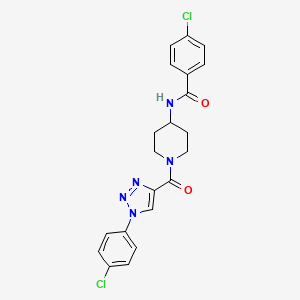
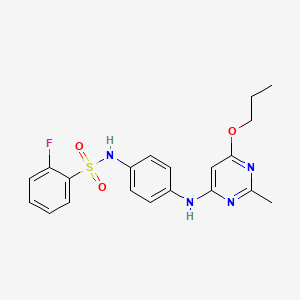
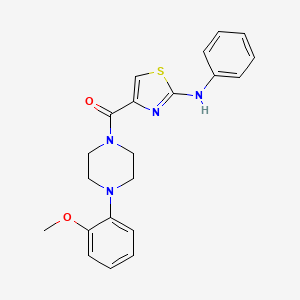
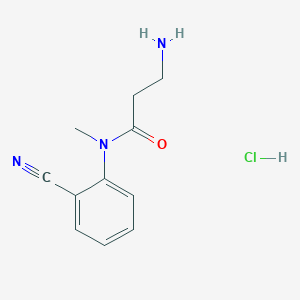
![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)
